molecular formula C10H5ClF6O B062470 3,5-Bis(trifluoromethyl)phenylacetyl chloride CAS No. 174083-39-7

3,5-Bis(trifluoromethyl)phenylacetyl chloride

Cat. No. B062470
CAS RN: 174083-39-7
M. Wt: 290.59 g/mol
InChI Key: TVVPYLZQEFOTGP-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)phenylacetyl chloride (3,5-BTPC) is an organofluorine compound that is used in a variety of scientific research applications. It is a versatile reagent and has been used in a variety of organic synthesis reactions. 3,5-BTPC is also known as trifluoromethyl phenylacetyl chloride or trifluoromethyl phenyl acetyl chloride. It is a colorless liquid with a pungent odor and a melting point of -40°C.

Scientific Research Applications

  • It has been used as a key intermediate in drug synthesis. Zhou Xiao-rui (2006) demonstrated its synthesis from 1,3-bis(trifluoromethyl)benzene, highlighting its economic value and simplicity of technique【Zhou, 2006】.

  • K. Jeong, Jang-Joo Kim, and T. Yoon (2001) explored its application in the preparation of novel polyimides containing fluorine and phosphine oxide moieties, which are significant for their high thermal stability and good adhesive properties【Jeong et al., 2001】.

  • Steven R. Bahr and P. Boudjouk (1993) studied its role in forming stable silylnitrilium ions, a significant advancement in the field of silicon chemistry【Bahr & Boudjouk, 1993】.

  • J. Leazer and R. Cvetovich (2005) discussed its practical and safe preparation, emphasizing its relevance in Grignard reactions and waste disposal considerations【Leazer & Cvetovich, 2005】.

  • Songzhu Yu et al. (2018) identified its use in biocatalytic applications, specifically in the synthesis of chiral intermediates for pharmaceuticals【Yu et al., 2018】.

  • Q. Ouyang et al. (2013) developed an efficient synthetic process for a key chiral intermediate using this compound, highlighting its application in bioreduction processes【Ouyang et al., 2013】.

  • J. Leazer et al. (2003) improved the bromination of 3,5-bis(trifluoromethyl)benzene and discussed the safety considerations in the preparation of its related Grignard reagent【Leazer et al., 2003】.

  • G. Pozzi et al. (2009) utilized derivatives of this compound in solid-liquid phase-transfer catalysis, demonstrating its efficiency as a fluorous catalyst【Pozzi et al., 2009】.

  • A. Jastrzębska et al. (2018) applied its isothiocyanate derivative for the determination of biogenic amines, illustrating its utility in analytical chemistry【Jastrzębska et al., 2018】.

  • K. Ishihara et al. (2008) discovered its effectiveness as an organocatalyst for transesterification reactions, highlighting its role in green chemistry【Ishihara et al., 2008】.

Safety and Hazards

“3,5-Bis(trifluoromethyl)phenylacetyl chloride” is classified as a skin corrosive and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Relevant Papers

Several papers were found related to “this compound”. One paper describes a safe and reliable preparation of the potentially explosive 3,5-bis(trifluoromethyl)phenyl Grignard and 3-trifluoromethylphenyl Grignard reagents, from the precursor bromides . Another paper discusses the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria .

properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF6O/c11-8(18)3-5-1-6(9(12,13)14)4-7(2-5)10(15,16)17/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVPYLZQEFOTGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381295
Record name [3,5-Bis(trifluoromethyl)phenyl]acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

174083-39-7
Record name [3,5-Bis(trifluoromethyl)phenyl]acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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